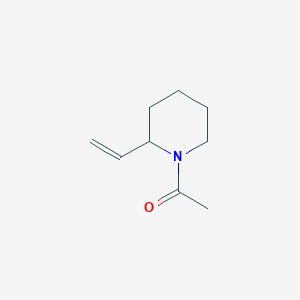![molecular formula C6H5NO2S B038691 (Thieno[2,3-d][1,2]oxazol-3-yl)methanol CAS No. 117366-96-8](/img/structure/B38691.png)
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The exact mechanism of action of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is not fully understood. However, it has been shown to inhibit the expression of inflammatory cytokines and has been suggested to act as an antioxidant. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to reduce inflammation and has been suggested to have potential in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which can be useful in the development of new drugs. Additionally, it has been shown to have potential in the treatment of neurological disorders.
However, there are also limitations to the use of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in lab experiments. One of the limitations is its toxicity, which can be a concern when using it in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for the study of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol. One area of research could be the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further research could be conducted to better understand its mechanism of action and how it can be used in the treatment of neurological disorders. Furthermore, studies could be conducted to determine the optimal dosage and administration of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in order to maximize its therapeutic potential.
Conclusion:
In conclusion, (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for its use.
Méthodes De Synthèse
The synthesis of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been reported using various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxaldehyde and ethyl oxalate in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (Thieno[2,3-d][1,2]oxazol-3-yl)methanol.
Applications De Recherche Scientifique
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has been used in the development of new drugs. Additionally, it has been used in the study of the nervous system and has been shown to have potential in the treatment of neurological disorders.
Propriétés
Numéro CAS |
117366-96-8 |
|---|---|
Nom du produit |
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol |
Formule moléculaire |
C6H5NO2S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
thieno[2,3-d][1,2]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H5NO2S/c8-3-4-6-5(9-7-4)1-2-10-6/h1-2,8H,3H2 |
Clé InChI |
QELIEOAPNDUXRD-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1ON=C2CO |
SMILES canonique |
C1=CSC2=C1ON=C2CO |
Synonymes |
Thieno[2,3-d]isoxazole-3-methanol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



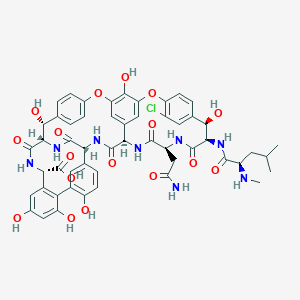
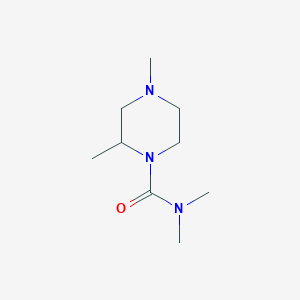
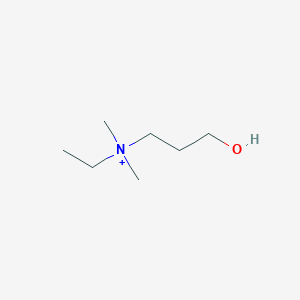
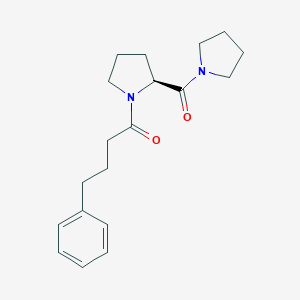
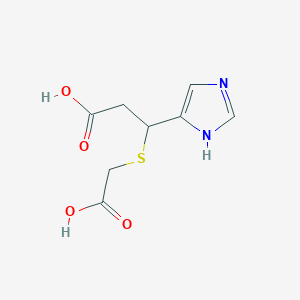
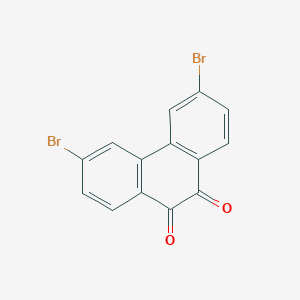
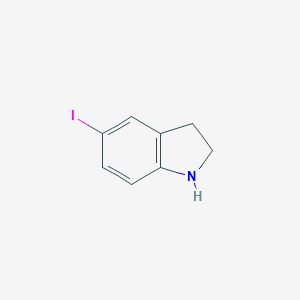
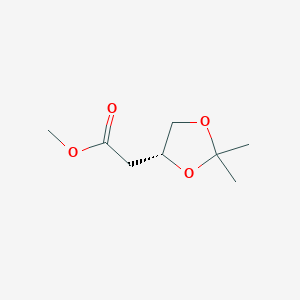
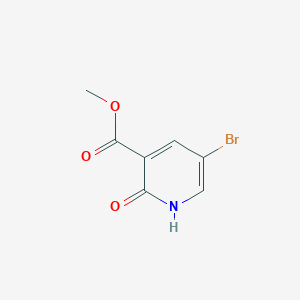

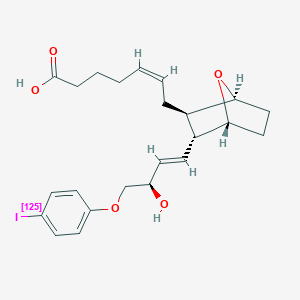
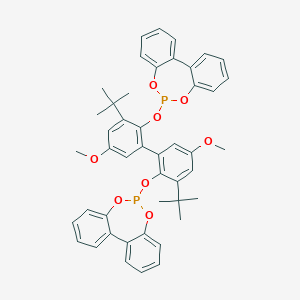
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
